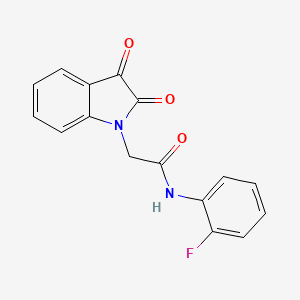

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-fluorophenyl)acetamide

CAS No.:

Cat. No.: VC15576570

Molecular Formula: C16H11FN2O3

Molecular Weight: 298.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H11FN2O3 |

|---|---|

| Molecular Weight | 298.27 g/mol |

| IUPAC Name | 2-(2,3-dioxoindol-1-yl)-N-(2-fluorophenyl)acetamide |

| Standard InChI | InChI=1S/C16H11FN2O3/c17-11-6-2-3-7-12(11)18-14(20)9-19-13-8-4-1-5-10(13)15(21)16(19)22/h1-8H,9H2,(H,18,20) |

| Standard InChI Key | DMTLMTSSWHVWCY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)NC3=CC=CC=C3F |

Introduction

Biological Activities of Related Compounds

Isatin derivatives have been extensively studied for their biological activities, including anticancer, antibacterial, antifungal, and antiviral properties . For instance:

-

Cytotoxic Activity: Some isatin derivatives have shown significant cytotoxic activity against various cancer cell lines. For example, 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide was found to be highly active against tested cell lines .

-

Antimicrobial Properties: Isatin and its derivatives have demonstrated antimicrobial activities, making them candidates for developing new antimicrobial agents .

Synthesis and Characterization

The synthesis of isatin derivatives typically involves the condensation of isatin with appropriate amines or other functional groups. Characterization is often performed using spectroscopic methods such as NMR and mass spectrometry .

Potential Applications

Given the biological activities of related compounds, 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-fluorophenyl)acetamide could potentially be explored for applications in:

-

Pharmaceuticals: As a candidate for anticancer or antimicrobial drugs.

-

Biological Research: As a tool compound for studying cellular processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume